

Application Notes and Protocols for Trihydroxycholestanoic Acid-d5 in Clinical Research

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Compound of Interest

Compound Name: *Trihydroxycholestanoic acid-d5*

Cat. No.: *B15561754*

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Introduction

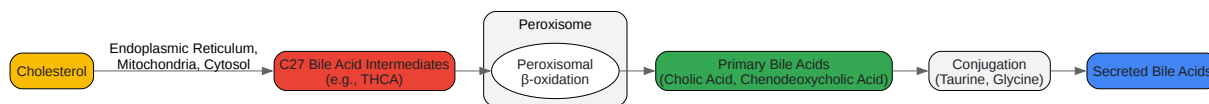
Trihydroxycholestanoic acid (THCA) is a C27 bile acid intermediate in the synthesis of primary bile acids, cholic acid, and chenodeoxycholic acid. In healthy individuals, THCA is rapidly converted to these primary bile acids in the liver peroxisomes. However, in certain peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome and α -methylacyl-CoA racemase (AMACR) deficiency, this conversion is impaired, leading to an accumulation of THCA in plasma and other biological fluids.[1][2][3][4][5] This makes THCA a critical biomarker for the diagnosis and monitoring of these rare genetic disorders.[6]

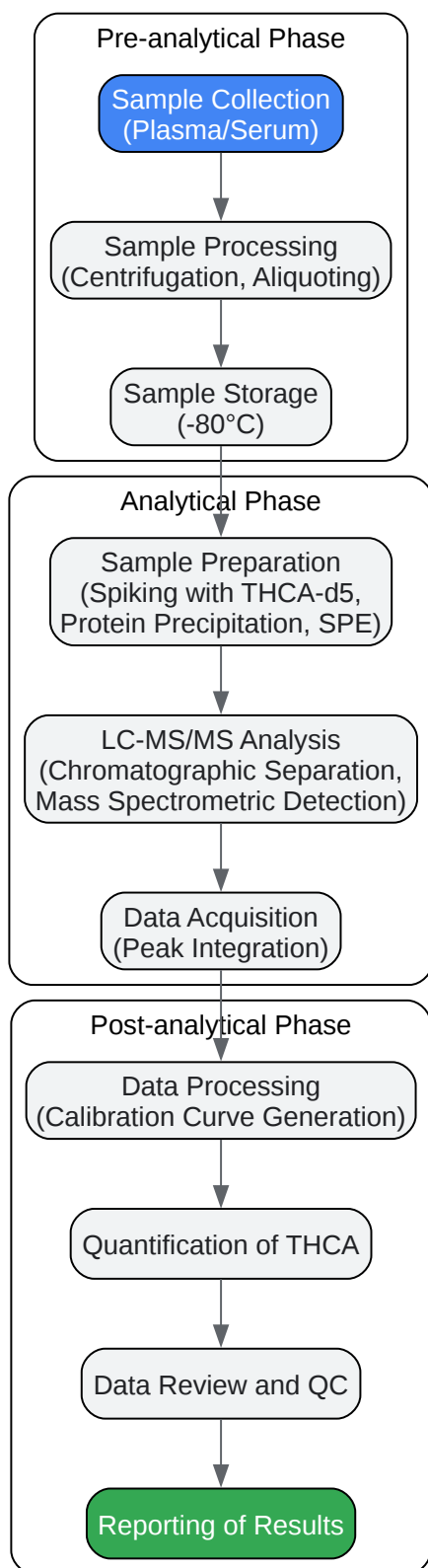
Accurate and precise quantification of THCA in clinical research is paramount. The use of a stable isotope-labeled internal standard is essential for achieving reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bile acid analysis.[7] **Trihydroxycholestanoic acid-d5** (THCA-d5) serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. The mass difference allows for its differentiation and the accurate quantification of the target analyte, correcting for matrix effects and variations in extraction recovery.[7][8]

These application notes provide detailed protocols and methodologies for the use of THCA-d5 in clinical research studies, focusing on the quantitative analysis of THCA in human plasma or serum.

Signaling Pathway: Bile Acid Synthesis and the Role of Peroxisomes

Bile acids are synthesized from cholesterol in the liver through a series of enzymatic reactions occurring in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes.^{[9][10]} The initial steps involve modifications to the steroid nucleus, followed by the shortening of the cholesterol side chain in the peroxisomes.^{[11][12]} THCA is a key intermediate in this pathway. In peroxisomal disorders, defects in the enzymes responsible for the β -oxidation of the C27 steroid side chain lead to the accumulation of THCA and other C27 bile acid intermediates.^{[1][3][13]}





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